2-Phenylnaphtho[2,1-b]thiophene
Description
Properties
CAS No. |
16587-38-5 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H |
InChI Key |
YLUMLRQXHHZHLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
Synonyms |
2-Phenylnaphtho[2,1-b]thiophene |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Phenylnaphtho[2,1-b]thiophene derivatives exhibit a range of biological activities, making them valuable in drug development.
Anticancer Activity
Research indicates that certain derivatives of naphtho[2,1-b]thiophenes show promising anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the efficacy of these compounds against specific cancer types, demonstrating their potential as leads for new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Naphtho[2,1-b]thiophene derivatives have shown activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Materials Science
In materials science, 2-phenylnaphtho[2,1-b]thiophene is utilized in the development of organic semiconductors and photovoltaic devices.
Organic Photovoltaics
The compound's ability to form stable thin films makes it suitable for organic solar cells. Research has demonstrated that incorporating 2-phenylnaphtho[2,1-b]thiophene into photovoltaic systems can enhance charge transport properties and improve overall device efficiency .
Light Emitting Diodes (LEDs)
Additionally, its photoluminescent properties are exploited in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLEDs has resulted in devices with improved brightness and color purity .
Organic Synthesis
In organic synthesis, 2-phenylnaphtho[2,1-b]thiophene serves as a versatile building block for synthesizing more complex structures.
Synthesis of Polycyclic Aromatic Hydrocarbons
The compound can be used as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Its reactivity allows for various transformations that lead to the formation of complex aromatic systems .
Functionalization Reactions
Functionalization of 2-phenylnaphtho[2,1-b]thiophene through electrophilic substitutions has been extensively studied. These reactions enable the introduction of diverse functional groups, enhancing the compound's utility in synthetic applications .
Case Study 1: Anticancer Screening
A study evaluated a series of naphtho[2,1-b]thiophene derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that specific substitutions on the naphthothiophene core significantly enhanced anticancer activity compared to unsubstituted analogs. The most active compounds showed IC50 values in the low micromolar range .
Case Study 2: Organic Solar Cells
In another study focusing on organic photovoltaics, researchers incorporated 2-phenylnaphtho[2,1-b]thiophene into a bulk heterojunction solar cell architecture. The optimized device exhibited a power conversion efficiency exceeding 10%, demonstrating the compound's effectiveness as an electron donor material .
Comparison with Similar Compounds
Isomeric Naphthothiophenes
Naphthothiophenes exhibit structural isomerism based on the fusion positions of the thiophene ring with naphthalene. Key isomers include:
Table 1: Structural and Electronic Properties of Selected Naphthothiophenes
*Estimated from analogous compounds.
Thiophene vs. Furan Analogues
Replacing sulfur with oxygen yields naphthofuran derivatives. For example, 2-phenylnaphtho[2,1-b]furan shows distinct biological activity (e.g., antimicrobial, analgesic) due to altered electronic profiles . However, thiophene derivatives generally exhibit higher thermal stability and charge carrier mobility, making them preferable in material science .
Chemical Reactivity and Functionalization
Friedel–Crafts Reactions
2-Phenylnaphtho[2,1-b]thiophene reacts with phthalic anhydride (PA) to form 2-naphto[2,1-b]thienyl-carboxyphenyl ketone with 70% yield, demonstrating electrophilic substitution reactivity at the α-position of thiophene . Comparatively, naphtho[1,2-b]thiophene reacts with PA to yield ketocarboxylic acids, highlighting regioselectivity differences .
Oxidative Metabolism
In metabolic studies, 7-methoxy-2-nitro-naphtho[2,1-b]thiophene undergoes hydroxylation and ring oxidation in rat liver microsomes, producing metabolites like 7-hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione . Methoxy and nitro substituents significantly influence oxidative pathways compared to unsubstituted analogs .
Environmental Behavior and Biodegradation
Microbial Degradation
- Pseudomonas sp. HKT554 degrades 2-phenylnaphtho[2,1-b]thiophene via cometabolism at rates similar to its isomers (naphtho[1,2-b]thiophene and naphtho[2,3-b]thiophene) .
- Rhodococcus sp. WU-K2R selectively cleaves carbon-sulfur bonds in 2-phenylnaphtho[2,1-b]thiophene, yielding desulfurized products like naphtho[2,1-b]furan .
Table 2: Biodegradation Pathways of Naphthothiophenes
Optoelectronic Properties
Tricyclic naphthothiophenes like 8-methoxynaphtho[2,1-b]thiophene exhibit optical bandgaps (~3.0 eV) and redox activity, forming stable radicals at 1.55 V, which are advantageous for organic light-emitting diodes (OLEDs) . In contrast, dinaphthothiophenes show narrower bandgaps (2.5–2.7 eV) due to extended conjugation, making them suitable for photovoltaic applications .
Supramolecular Chemistry
Dinaphtho[2,1-b:1',2'-d]thiophene derivatives form π-stacked architectures, enhancing charge transport in organic field-effect transistors (OFETs) .
Preparation Methods
Reaction Sequence:
-
Sonogashira Coupling : 2-Bromo-1,4-naphthoquinone reacts with phenylacetylene under palladium catalysis, forming 2-(phenylethynyl)-1,4-naphthoquinone.
-
Sulfuration : Treatment with Na₂S₂O₃ introduces sulfur via C–H functionalization, generating a Bunte salt intermediate.
-
Oxidative Cyclization : Air oxidation induces 5-endo-dig cyclization, forming the thiophene ring.
Critical parameters include:
-
Na₂S₂O₃ concentration : 2.5 equivalents ensure complete sulfuration.
-
Oxidation time : 12–24 hours under ambient O₂.
-
Temperature : 60°C for cyclization.
This method achieves 55–62% yields for naphtho[2,3-b]thiophenes, with potential optimizations for positional isomerism.
Thermal Isomerization of 3-Phenylnaphtho[2,1-b]thiophene
Rospondek et al. demonstrated that 3-phenylnaphtho[2,1-b]thiophene undergoes thermal rearrangement to the 2-phenyl isomer under simulated maturation conditions. Heating at 250–300°C for 72 hours in the presence of montmorillonite clay catalyzes a 1,2-phenyl shift, driven by thermodynamic stabilization of the 2-substituted product.
Experimental Insights:
-
Catalyst : Acidic clays (e.g., K10 montmorillonite) enhance reaction rates by stabilizing carbocation intermediates.
-
Yield : Near-quantitative conversion (98%) at 300°C.
-
Byproducts : Trace dibenzothiophene (<5%) from desulfurization.
This pathway is particularly relevant for geochemical applications, where 2-phenylnaphtho[2,1-b]thiophene serves as a maturity marker in hydrocarbon-rich sediments.
Free Radical Phenylation of Naphtho[2,1-b]thiophene
Radical-mediated phenylation offers a regioselective route to aryl-substituted thiophenes. Rospondek et al. applied this method to dibenzothiophene, generating phenyldibenzothiophenes via benzoyl peroxide-initiated radicals. Adapting this to naphtho[2,1-b]thiophene involves:
-
Radical Generation : Thermal decomposition of benzoyl peroxide at 80°C produces phenyl radicals.
-
Addition-Elimination : Radicals add to the thiophene ring, followed by H-abstraction to form the aryl-substituted product.
Key Observations:
-
Regioselectivity : Predominant 2-phenyl substitution due to radical stability at the α-position.
-
Yield : 40–50% for dibenzothiophene analogues, with potential improvements via optimized initiator loading.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the established synthetic routes for 2-Phenylnaphtho[2,1-b]thiophene?
- Methodological Answer : The compound can be synthesized via photocyclization of styrylthiophene precursors. For example, (E,E)-7 and (E,E)-8 undergo UV-induced cyclization to form naphtho[2,1-b]thiophene derivatives, with regiochemical outcomes validated by DFT and TDDFT simulations . Alternative routes include Friedel-Crafts acylation using phthalic anhydride (PA), yielding ketocarboxylic acid derivatives with ~70% efficiency under optimized conditions . Traditional methods involve multistep coupling reactions using dinaphthothiophene precursors and transition-metal catalysts (e.g., Ni) for desymmetrization .
Q. How can spectroscopic techniques characterize 2-Phenylnaphtho[2,1-b]thiophene?
- Methodological Answer : UV-vis spectroscopy, combined with TDDFT simulations, identifies vertical electronic transitions critical for photocyclization mechanisms . Mass spectrometry (EI) data from NIST provides fragmentation patterns for structural confirmation (e.g., m/z 234.31 for C₁₆H₁₀S) . ¹H/¹³C NMR (e.g., δ 7.29–8.31 ppm for aromatic protons) and IR (C=O/C=N stretches at ~1663 cm⁻¹) are essential for functional group analysis .
Q. What are the thermodynamic and solubility properties of this compound?
- Methodological Answer : While direct data for 2-Phenylnaphtho[2,1-b]thiophene is limited, analogues like benzo[b]naphtho[2,1-d]thiophene (CAS 205-43-6) exhibit logP ~4.2 (indicative of hydrophobicity) and stability under ambient conditions . NIST reports triplet π-π* transitions in thiophene derivatives, relevant for predicting photostability .
Advanced Research Questions
Q. How do substituents influence the regiochemical outcomes of photocyclization?
- Methodological Answer : Substituents at the 2- or 3-position of styrylthiophenes dictate regioselectivity. For example, 2-styrylthiophenes yield naphtho[2,1-b]thiophene, while 3-substituted analogs form naphtho[1,2-b]thiophene. TDDFT analysis reveals that excited-state geometries and orbital interactions (e.g., S1 → S0 transitions) govern stereochemical outcomes .
Q. What computational methods validate reaction mechanisms for this compound?
- Methodological Answer : DFT and TDDFT simulations model photocyclization pathways by optimizing ground- and excited-state geometries. Key parameters include HOMO-LUMO gaps (~3.2 eV for naphthothiophenes) and vertical excitation energies (e.g., 3.8 eV for S0 → S1 transitions). These align with experimental UV-vis spectra (λmax ~350 nm) .
Q. How does microbial degradation of 2-Phenylnaphtho[2,1-b]thiophene occur?
- Methodological Answer : Rhodococcus sp. strain WU-K2R desulfurizes naphtho[2,1-b]thiophene via sulfur-specific pathways. Metabolites include 2′-hydroxynaphthylethene and naphtho[2,1-b]furan, identified via GC-MS. The strain cleaves C-S bonds selectively, with a degradation rate of 0.27 mM NTH in 7 days .
Q. What electrochemical properties make this compound suitable for optoelectronic applications?
- Methodological Answer : Tricyclic naphthothiophenes exhibit stable radical formation at 1.55 V (vs. Ag/AgCl), as shown by spectroelectrochemical studies. For example, 6,7-dimethoxynaphtho[1,2-b]thiophene (1b) forms long-lived radicals, while 8-methoxynaphtho[2,1-b]thiophene (2a) shows rapid decay. These properties correlate with HOMO energies (~-5.2 eV) .
Q. How does structural asymmetry affect biological activity in thiophene derivatives?
- Methodological Answer : Mutagenicity studies reveal that phenanthrenoid thiophenes with sulfur in the bay region (e.g., naphtho[1,2-b]thiophene) are mutagenic in Salmonella assays, while naphtho[2,1-b]thiophene derivatives are inactive. This highlights the role of molecular geometry in DNA adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
